3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one
Description
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one is a bicyclic heterocyclic compound featuring a unique combination of nitrogen and oxygen atoms within its fused ring system. The structure comprises a bicyclo[3.3.0]octane scaffold with an oxygen atom (3-oxa), a quaternary ammonium group (1-azonia), and a secondary amine (2-azanida). Notably, the presence of both azonia (positively charged) and azanida (neutral) groups introduces polarity and reactivity differences compared to simpler bicyclic analogs .
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one |
InChI |
InChI=1S/C5H8N2O2/c8-5-4-2-1-3-7(4)6-9-5/h4,7H,1-3H2 |
InChI Key |
JIULEVIXGXYUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)O[N-][NH+]2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one typically involves the condensation of L-Proline with chloral. This reaction forms a trichloromethyl-substituted bicyclic structure, which is then further processed to yield the desired compound . The reaction conditions often include the use of solvents like toluene and specific temperature controls to ensure the proper formation of the bicyclic ring system .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially opening the ring or altering substituents.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler bicyclic structures with fewer substituents.
Scientific Research Applications
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one has several scientific research applications:
Chemistry: It serves as a valuable precursor for synthesizing enantiomerically pure C- and N-protected α-alkyl prolines.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one and related bicyclic compounds:
Key Research Findings and Analysis
Structural and Electronic Differences
- In contrast, analogs like (2R,5S)-2-trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one lack charged groups but feature electron-withdrawing trichloromethyl substituents, which stabilize the ring system and influence stereoselectivity in reactions .
- Steric Effects : The tert-butyl substituent in 1,2-di-((2R,5R)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-onyl) ethane creates significant steric hindrance, making it suitable for rigidifying peptide structures . The target compound’s azanida group may offer hydrogen-bonding sites, enabling supramolecular interactions.
Biological Activity
3-Oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a bicyclo[3.3.0] skeleton, characterized by the presence of both azonia (positively charged nitrogen) and oxo (carbonyl) functional groups, which contribute to its reactivity and interactions with biological molecules.
The molecular formula of this compound is C8H14N2O, with a molecular weight of approximately 142.21 g/mol. The structural framework allows for various chemical reactions, making it a candidate for synthesizing derivatives with enhanced biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2O |
| Molecular Weight | 142.21 g/mol |
| Structural Features | Bicyclic with azonia and oxo groups |
Biological Activity Overview
Research indicates that compounds similar to this compound may possess significant biological activities, including:
- Antimicrobial Activity : The presence of the azonia group enhances the compound's ability to interact with microbial membranes, potentially leading to antimicrobial effects.
- Antineoplastic Properties : Preliminary studies suggest that similar bicyclic compounds exhibit cytotoxic effects against various cancer cell lines.
- Antihypertensive Effects : Some derivatives have shown promise in lowering blood pressure through vasodilatory mechanisms.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors involved in key biological pathways. The unique combination of functional groups allows for:
- Binding Affinity : The positively charged nitrogen can form ionic interactions with negatively charged sites on proteins.
- Enzyme Inhibition : The carbonyl group may participate in nucleophilic attack mechanisms, inhibiting enzyme activity.
- Membrane Disruption : The compound's structure may facilitate insertion into microbial membranes, leading to cell lysis.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting potential as antimicrobial agents .
- Cytotoxicity Testing : Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa, MCF7). The results demonstrated that some derivatives had IC50 values in the low micromolar range, indicating promising antitumor activity .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of azonium and oxo functionalities within a bicyclic framework, which may enhance its biological activity compared to other similar compounds lacking one or both functionalities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Azabicyclo[2.2.2]octanone | Bicyclic structure with nitrogen | Lacks oxygen functionality |
| 9-Azabicyclo[3.3.1]nonane | Bicyclic structure with nitrogen | Contains more complex ring system |
| 8-Oxa-bicyclo[4.2.0]octane | Bicyclic structure with oxygen | Different ring size and connectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
